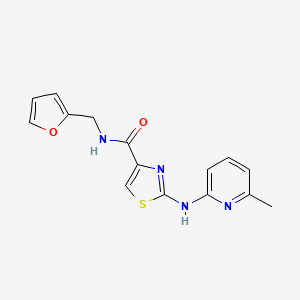
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study by Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide related to the compound of interest, investigating its antimicrobial efficacy. The compound demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, suggesting potential for pharmacological and medical applications due to its broad-spectrum antimicrobial properties (Cakmak et al., 2022).
Antiprotozoal and DNA Binding Affinity
Ismail et al. (2004) explored derivatives of furan-2-yl compounds, including one with a structural resemblance to N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide, for their antiprotozoal activity. These compounds showed strong DNA affinities and significant in vitro and in vivo antiprotozoal efficacy, particularly against T. b. rhodesiense and P. falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).
Anticancer Potential
A novel series of benzo[d]thiazole-2-carboxamide derivatives, including compounds with furan-2-ylmethyl groups, were designed and synthesized by Zhang et al. (2017). These compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing moderate to excellent potency. This suggests that derivatives of N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide may hold potential as EGFR inhibitors in cancer treatment (Zhang et al., 2017).
Biological Activity and Molecular Recognition
Compounds based on furan-2-yl structures have been incorporated into DNA-binding polyamides, as reported by Muzikar et al. (2011). Their study demonstrated that furan carboxamides, when paired with specific ring structures, exhibit excellent stabilization of duplex DNA and sequence discrimination. This highlights the utility of furan-2-yl derivatives in molecular recognition and DNA-binding applications, potentially useful in gene regulation therapies (Muzikar et al., 2011).
Antimicrobial and Anticancer Activities
Patel and Shaikh (2010) synthesized 4-Thiazolidinones with 2-amino-6-methylbenzothiazole and furan-2-yl components, demonstrating in vitro antimicrobial activity against various pathogens. Some compounds were comparable with standard drugs, indicating their potential in developing new antimicrobial agents. Additionally, these compounds were screened for anticancer activities, showcasing a direction for further research in cancer therapeutics (Patel & Shaikh, 2010).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-4-2-6-13(17-10)19-15-18-12(9-22-15)14(20)16-8-11-5-3-7-21-11/h2-7,9H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQMUMWYJTAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


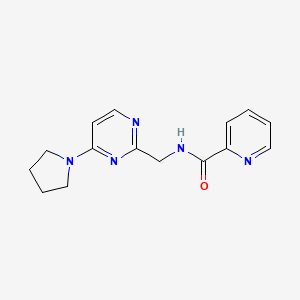

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
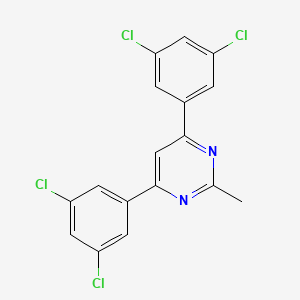
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
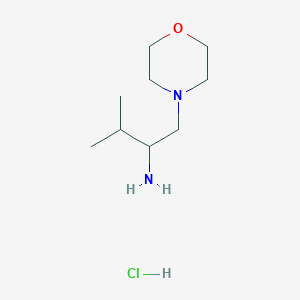
![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)
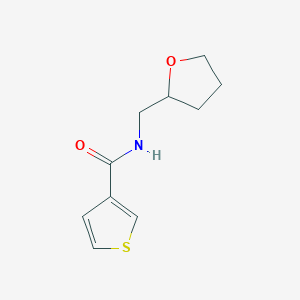

![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)